molecular formula C17H23N3OS B2655995 1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207051-63-5

1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2655995
M. Wt: 317.45
InChI Key: WIONQPOJNKCGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(thiophen-2-ylmethyl)urea, also known as DPTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the class of urea derivatives and has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Molecular Docking and Anticonvulsant Activity

A study on the synthesis of urea derivatives, including those with dimethylamino and thiophenyl groups, explored their anticonvulsant activities. These compounds were evaluated using models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsions. Some derivatives showed significant effectiveness as anticonvulsant agents, supported by molecular docking studies to justify the pharmacological results. This indicates the potential of such compounds in developing new anticonvulsant drugs (Thakur, Deshmukh, Jha, & Kumar, 2017).

Complexation-induced Unfolding of Heterocyclic Ureas

Research into heterocyclic ureas, including those involving dimethylamino functionalities, revealed their ability to unfold and form multiply hydrogen-bonded complexes. This process is significant for understanding the behavior of such compounds in biological systems and could be utilized in the design of self-assembling materials and the study of protein folding mimics (Corbin et al., 2001).

Hydrogen Bonding and Structural Studies

The structural analysis of substituted ureas, focusing on their hydrogen bonding characteristics, has provided insights into their potential applications in material sciences and drug design. Understanding the intermolecular interactions of these compounds can lead to advancements in the synthesis of novel materials and pharmaceuticals (Kołodziejski, Wawer, Woźniak, & Klinowski, 1993).

Anticancer and Enzyme Inhibition Activities

Urea derivatives have shown promise in anticancer research, with certain compounds demonstrating significant antiproliferative effects on various cancer cell lines. This highlights the potential for urea-based compounds in therapeutic applications targeting cancer (Feng et al., 2020).

Antioxidant and Enzyme Inhibitory Properties

Novel ureas derived from phenethylamines were studied for their inhibitory activities against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), as well as for their antioxidant properties. These findings suggest the potential use of such compounds in treating diseases related to oxidative stress and enzyme dysregulation (Aksu et al., 2016).

properties

IUPAC Name

1-[3-[4-(dimethylamino)phenyl]propyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-20(2)15-9-7-14(8-10-15)5-3-11-18-17(21)19-13-16-6-4-12-22-16/h4,6-10,12H,3,5,11,13H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIONQPOJNKCGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(thiophen-2-ylmethyl)urea

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